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Compound of Interest

Compound Name: Tin-ZINC

Introduction

Tin-zinc (Sn-Zn) alloys are a prominent lead-free solder alternative, valued for their low melting
point, good mechanical properties, and cost-effectiveness. The microstructure of these alloys,
which dictates their performance and reliability, is critically influenced by the composition and
processing conditions. X-ray diffraction (XRD) is a powerful, non-destructive analytical
technique essential for the characterization of the crystalline phases, determination of lattice
parameters, and quantification of microstructural features such as crystallite size and
microstrain in Sn-Zn alloys.

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the utilization of XRD for the microstructural analysis of Sn-Zn
alloys. Detailed experimental protocols for sample preparation, data acquisition, and data
analysis, including Rietveld refinement, are presented.

Microstructural Features of Tin-Zinc Alloys

The Sn-Zn binary system is a simple eutectic system. The primary crystalline phases observed
in Sn-Zn alloys at room temperature are the body-centered tetragonal 3-Sn phase (space
group 141/amd) and the hexagonal close-packed a-Zn phase (space group P6s/mmc).[1][2] The
relative amounts and morphology of these phases depend on the alloy composition.
Hypoeutectic alloys consist of primary -Sn dendrites surrounded by a eutectic mixture of 3-Sn
and a-Zn. Hypereutectic alloys exhibit primary a-Zn dendrites within the eutectic matrix. The
eutectic composition is approximately Sn-9wt%zZn.[1]
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Quantitative Data Presentation

The following tables summarize key quantitative data obtained from XRD analysis of Sn-Zn

based alloys.

Table 1: Lattice Parameters of 3-Sn and a-Zn Phases in Tin-Zinc Based Alloys

Alloy
Compositio  Phase a(A) c(A) cla ratio Reference
n (wt.%)
Pure Sn B-Sn 5.8315 3.1814 0.5456 [3][4]
. _ . _ Increases

Sn-xZn (x=6, Varies with Varies with )

B-Sn with Zn [5]
8, 10, 11) Zn content Zn content

content
) No significant  No significant

Bi-Sn-Zn ) )

B-Sn change with change with [6]
alloys N N

composition composition
Pure Zn a-Zn 2.665 4.947 1.856 [5]
) No significant  No significant

Bi-Sn-Zn i i

a-Zn change with change with [6]
alloys . ”

composition composition

Note: Specific values for binary Sn-Zn alloys require extraction and calculation from graphical

data in some cited literature.

Table 2: Crystallite Size and Microstrain in Tin-Zinc Based Alloys
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Alloy Method of Crystallite Size

. . Microstrain (¢) Reference
Composition Calculation (nm)

Decreases with

Scherrer _ _
Sn-Zn-In alloys ) increasing Zn - [718]
Equation
content
~40 (pure ZnO), ]
Zn0O:Sn Scherrer ) Increases with
] ) decreases with 9]
nanoparticles Equation s Sn content
n
Williamson-Hall Can be Can be
General Alloys ) ] [10]
Plot determined determined

Experimental Protocols

A detailed methodology for the XRD analysis of Sn-Zn alloys is provided below, covering
sample preparation, data acquisition, and data analysis.

Sample Preparation

Proper sample preparation is crucial to obtain high-quality XRD data that is representative of
the bulk material and free from artifacts.

For Bulk Solid Samples:

Sectioning: Cut a representative section from the Sn-Zn alloy ingot or component using a
low-speed diamond saw to minimize deformation.

e Mounting: Mount the sectioned sample in an epoxy resin.

e Grinding: Grind the sample surface using a series of silicon carbide (SiC) papers with
progressively finer grit sizes (e.g., 240, 400, 600, 800, 1200 grit). Use water or a lubricant to
prevent overheating and oxidation.

» Polishing: Polish the ground surface with diamond pastes of decreasing particle size (e.g., 6
pum, 3 um, 1 um) on a polishing cloth to achieve a mirror-like finish.
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e Cleaning: Clean the polished sample ultrasonically in ethanol or isopropanol to remove any
polishing debris and dry it with a stream of dry air.

For Powder Samples:

» Milling/Grinding: If the alloy is brittle, it can be crushed into a powder using an agate mortar
and pestle. For ductile alloys, filings can be produced and then ground. To minimize
oxidation, grinding can be performed under a protective liquid like ethanol.[11]

e Sieving: Sieve the powder to obtain a fine, uniform particle size (typically < 45 um) to ensure
good particle statistics and minimize preferred orientation.

» Mounting: Back-load the powder into a sample holder to minimize preferred orientation.
Gently press the powder to create a flat surface that is flush with the holder's surface.

XRD Data Acquisition

The following are typical parameters for acquiring XRD data from Sn-Zn alloys. These may
need to be optimized based on the specific instrument and sample.

 Instrument: A Bragg-Brentano diffractometer is commonly used.
« X-ray Source: Cu Ka radiation (A = 1.5406 A) is standard.
e Operating Voltage and Current: Typically 40 kV and 30-40 mA.

o Goniometer Scan Range (20): A range of 20° to 100° is generally sufficient to cover the
major diffraction peaks of 3-Sn and a-Zn.

o Step Size: A step size of 0.02° is recommended for good resolution.

e Scan Speed/Time per Step: A scan speed of 1-2°/min or a counting time of 1-5 seconds per
step is a good starting point. Longer times will improve the signal-to-noise ratio.

e Optics: Use of a monochromator to remove K[ radiation and a detector with good energy
resolution is advised.

Data Analysis
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4.3.1. Phase ldentification:

The initial step in data analysis is to identify the crystalline phases present in the sample. This
is achieved by comparing the experimental diffraction peak positions and relative intensities to
standard diffraction patterns from a database such as the Powder Diffraction File (PDF) from
the International Centre for Diffraction Data (ICDD). The primary phases expected are (3-Sn
(PDF# 04-0673) and a-Zn.[7][8]

4.3.2. Rietveld Refinement for Quantitative Analysis:

Rietveld refinement is a powerful technique for extracting detailed quantitative information from
the entire XRD pattern.[12][13][14] It involves a least-squares fitting of a calculated diffraction
pattern to the experimental data.

Protocol for Rietveld Refinement of Sn-Zn Alloys:

o Software: Utilize a suitable Rietveld refinement software package (e.g., GSAS, FullProf,
TOPAS).

e Input Files:
o Experimental XRD data file.

o Crystallographic Information Files (CIFs) for the expected phases (3-Sn and a-Zn). These
contain the space group, lattice parameters, and atomic positions.

o Refinement Strategy:

o Step 1: Scale Factor and Background: Begin by refining the scale factor for the primary
phase and fitting the background using a suitable function (e.g., a polynomial or a
physically-based function).

o Step 2: Lattice Parameters and Zero-Shift: Refine the lattice parameters (a and c for both
phases) and the instrument zero-shift error.

o Step 3: Peak Profile Parameters: Refine the peak shape parameters. A pseudo-Voigt
function is commonly used to model the diffraction peaks. Refine the Gaussian (U, V, W)
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and Lorentzian (X, Y) components of the peak broadening.

o Step 4: Phase Fractions: Introduce the second phase (and any subsequent phases) and
refine its scale factor to determine the quantitative phase fractions.

o Step 5: Microstructural Parameters: Once a good fit is achieved, refine the crystallite size
and microstrain parameters. These are related to the Lorentzian and Gaussian
components of the peak broadening, respectively.

o Step 6: Preferred Orientation: If there is evidence of preferred orientation (significant
discrepancies between observed and calculated peak intensities), apply a preferred
orientation correction (e.g., the March-Dollase model).

o Assessing the Goodness of Fit: The quality of the refinement is assessed using numerical
indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (x2). A good
refinement will have low R-factors and a x? value close to 1. Visual inspection of the
difference plot (observed - calculated pattern) is also crucial.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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